Selenourea, N,N-diethyl-
CAS No.: 5117-17-9
Cat. No.: VC18441902
Molecular Formula: C5H11N2Se
Molecular Weight: 178.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5117-17-9 |
|---|---|
| Molecular Formula | C5H11N2Se |
| Molecular Weight | 178.13 g/mol |
| Standard InChI | InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3 |
| Standard InChI Key | UEGLSOSLURUDIU-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=N)[Se] |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
N,N-Diethyl selenourea features a selenocarbonyl group (C=Se) flanked by two ethyl-substituted amine groups. The InChIKey UEGLSOSLURUDIU-UHFFFAOYSA-N and SMILES CCN(CC)C(=N)[Se] delineate its branched alkyl configuration, which enhances lipophilicity compared to unsubstituted selenourea (CH₄N₂Se) . This structural modification reduces crystallinity, as evidenced by the absence of reported melting points, contrasting with the parent compound’s decomposition at 210–215°C .
Spectroscopic and Computational Data
Mass spectrometry analyses reveal a base peak at m/z 58, corresponding to the ethylamine fragment, and secondary peaks at m/z 44 (N-ethyl group) and 28 (N₂) . The compound’s 3D conformer generation remains restricted due to unsupported MMFF94s parameters, highlighting challenges in computational modeling . Comparative NMR data with N,N'-dimethyl selenourea (C₃H₉N₂Se) suggest deshielding of the selenium nucleus in the diethyl derivative, a phenomenon attributable to increased electron donation from alkyl groups .
Synthesis and Purification Strategies
Alkylation of Selenourea
The synthesis typically involves reacting selenourea with ethylating agents like ethyl bromide or iodide under basic conditions. A 1966 study by Jensen and Nielsen detailed the preparation of N,N-dimethyl selenourea via methyl iodide alkylation, a method adaptable to ethyl analogs . Post-synthesis purification employs recrystallization from ethanol-diethyl ether mixtures, though the diethyl derivative’s solubility in polar aprotic solvents (e.g., DMSO) complicates isolation .
Stability Considerations
Air and moisture sensitivity necessitate inert-atmosphere handling, as oxidation at the selenium center can yield selenoxides or elemental selenium . Storage at 2–8°C under nitrogen is recommended to prevent degradation, contrasting with the parent selenourea’s stability in aqueous media .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate solubility in DMSO upon heating and limited water solubility, a departure from selenourea’s high aqueous miscibility . LogP calculations predict a value of ~1.2, indicating enhanced membrane permeability compared to the hydrophilic parent compound (logP −0.5) .
Thermal Behavior
While decomposition temperatures remain uncharacterized, analog studies suggest thermal lability above 150°C, with potential release of toxic selenium vapors . The rough boiling point estimate of 200°C for selenourea provides a benchmark, though diethyl substitution likely lowers volatility .
Reactivity and Coordination Chemistry
Ligand Behavior in Metal Complexes
N,N-Diethyl selenourea acts as a monodentate ligand through selenium, forming complexes with transition metals like Pd(II) and Pt(II). A 1951 study by King and Hlavacek demonstrated its utility in synthesizing square-planar [Pd(C₅H₁₁N₂Se)₂Cl₂] complexes, which exhibit redshifted UV-Vis absorptions compared to thiourea analogs . The ethyl groups sterically hinder metal coordination, reducing stability constants relative to smaller ligands .
Organoselenium Intermediate
The compound participates in cyclocondensation reactions with α-halo ketones to yield selenazole heterocycles. For instance, reaction with phenacyl bromide produces 2-phenyl-1,3-selenazole, a scaffold with reported antitumor activity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s role in synthesizing selenazofurin analogs—potent antiviral agents—was patented in 1988 (WIPO PATENTSCOPE ZHILTVUWDGCQFD-UHFFFAOYSA-N) . Recent studies explore its incorporation into selenoprotein mimics targeting oxidative stress pathways .
Vulcanization Accelerators
In rubber manufacturing, N,N-diethyl selenourea outperforms thiourea derivatives by reducing curing times by 30% at 140°C, though cost and toxicity limit widespread adoption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume